![molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4](/img/structure/B1383796.png)
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3. It is a derivative of pyridine and pyrrole, which are fused together to form a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-azaindole, which is then subjected to bromination using liquid bromine in dichloromethane at 0°C.
Reaction Conditions: The brominated product is then treated with ammonia in the presence of a suitable solvent, such as petroleum ether, under nitrogen atmosphere to yield the desired compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and water.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridin-6-amine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and exhibit different biological activities.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: This derivative has a bromine atom at the 6-position, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYEDUZVUDNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


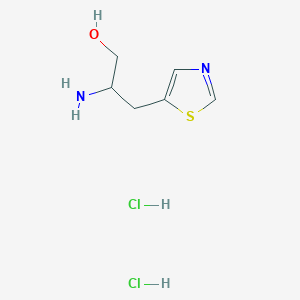
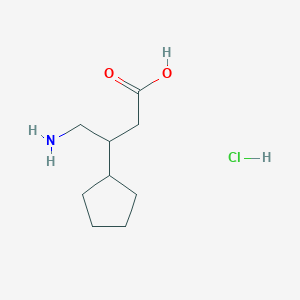




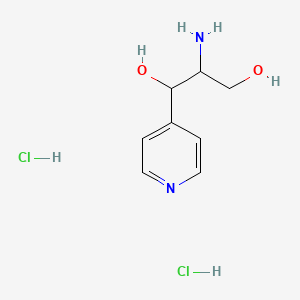
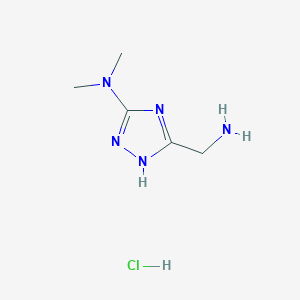
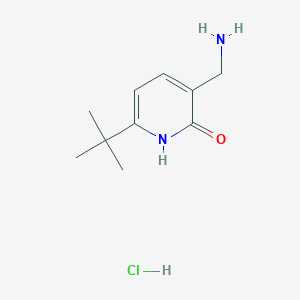
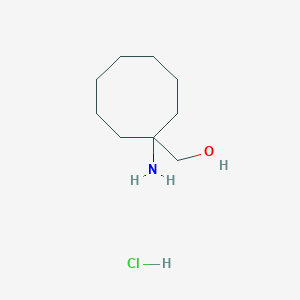



![2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1383734.png)
